molecular formula C9H24ClN3 B579750 EINECS 242-755-0 CAS No. 19014-41-6

EINECS 242-755-0

Katalognummer: B579750
CAS-Nummer: 19014-41-6
Molekulargewicht: 209.762
InChI-Schlüssel: WFFPWUJDOLBPSL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 242-755-0 is a chemical compound with the molecular formula C9H24ClN3 and a molecular weight of 209.75996 g/mol . This compound is known for its unique structure, which includes an ethylpropylamino group and a dimethylhydrazinium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 242-755-0 typically involves the reaction of ethylpropylamine with 1,1-dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

EINECS 242-755-0 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

EINECS 242-755-0 is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of EINECS 242-755-0 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

EINECS 242-755-0 is unique due to its combination of an ethylpropylamino group and a dimethylhydrazinium chloride moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for specific scientific and industrial applications .

Eigenschaften

CAS-Nummer

19014-41-6

Molekularformel

C9H24ClN3

Molekulargewicht

209.762

IUPAC-Name

amino-[2-[ethyl(propyl)amino]ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C9H24N3.ClH/c1-5-7-11(6-2)8-9-12(3,4)10;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

WFFPWUJDOLBPSL-UHFFFAOYSA-M

SMILES

CCCN(CC)CC[N+](C)(C)N.[Cl-]

Synonyme

1-[2-(ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.